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Compound of Interest

Compound Name: 3-Bromo-2-hydroxy-6-picoline

CAS No.: 374633-33-7

Cat. No.: B1272739

Get Quote

3-Bromo-2-hydroxypyridine, also known by its tautomeric name 3-Bromo-2(1H)-pyridinone, is a

halogenated heterocyclic compound of significant interest to the scientific community,

particularly those in pharmaceutical research and synthetic chemistry. Its structural

arrangement, featuring a pyridine ring substituted with both a bromine atom and a hydroxyl

group, imparts a unique combination of reactivity and physicochemical characteristics. This

guide provides a comprehensive exploration of these properties, offering field-proven insights

and detailed experimental methodologies for its characterization.

The core of this molecule's chemistry lies in its pronounced tautomerism, existing in equilibrium

between the "hydroxy" form and the "pyridone" form. This dynamic equilibrium is crucial as it

dictates the compound's reactivity, solubility, and interaction with biological targets. Throughout

this guide, we will delve into the causality behind its properties and provide the technical

framework necessary for its effective application in a research and development setting.

A Note on Nomenclature: The term "picoline" refers to a methyl-substituted pyridine. While the

topic specified "3-Bromo-2-hydroxypicolin," this exact name does not correspond to a single,

well-defined chemical structure and is likely an ambiguous reference to a methylated derivative.

This guide will focus on the parent compound, 3-Bromo-2-hydroxypyridine (CAS: 13466-43-8),
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as its properties are well-documented. The principles and methodologies discussed herein can

be readily adapted to its picoline analogs, such as 3-Bromo-2-hydroxy-4-methylpyridine, with

the understanding that the methyl group's position will influence electronic effects and steric

hindrance.

Part 1: Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the bedrock of its

application in any scientific endeavor. These parameters govern its behavior in various

solvents, its stability, and its potential for interaction in both chemical and biological systems.

Structural and Tautomeric Identity
3-Bromo-2-hydroxypyridine primarily exists as the 3-Bromo-2(1H)-pyridinone tautomer in most

conditions. This preference is driven by the aromatic stability gained by the pyridone form. The

interplay between these two forms is a critical aspect of its chemical personality.

Caption: Tautomeric equilibrium of 3-Bromo-2-hydroxypyridine.

Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of 3-

Bromo-2-hydroxypyridine.
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Property Value Source(s)

CAS Number 13466-43-8 [1]

Molecular Formula C₅H₄BrNO [1]

Molecular Weight 174.00 g/mol [1]

Appearance
Solid, colorless to pale yellow

or brown crystalline powder
[2]

Melting Point 179-183 °C

Solubility

Slightly soluble in water.

Soluble in most organic

solvents like ethanol,

chloroform, and

dimethylformamide.

[3]

pKa
Data available in IUPAC

Digitized pKa Dataset.
[1]

Experimental Protocol: Determination of Solubility Class
Understanding a compound's solubility is fundamental for reaction setup, purification, and

formulation. This protocol provides a systematic approach to classifying the solubility of a

compound like 3-Bromo-2-hydroxypyridine.[4][5]

Objective: To determine the solubility of the test compound in various solvents to classify it

based on its functional groups.

Materials:

Test compound (3-Bromo-2-hydroxypyridine)

Small test tubes

Vortex mixer or stirring rod

Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Diethyl ether.
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Litmus paper or pH indicator strips

Procedure:

Water Solubility:

1. Place ~25 mg of the compound into a small test tube.

2. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[4]

3. Observe if the compound dissolves completely. If it is water-soluble, test the solution's pH

with litmus paper.[5] An acidic pH would be expected due to the weakly acidic nature of

the pyridinone proton.

4. Proceed to Step 2 if soluble, or Step 3 if insoluble.

Ether Solubility (for water-soluble compounds):

1. Place ~25 mg of the compound into a new test tube.

2. Add 0.75 mL of diethyl ether in portions, shaking vigorously.[4]

3. Note the solubility. Compounds with one polar functional group and fewer than five carbon

atoms are often soluble in both water and ether.

Acid/Base Solubility (for water-insoluble compounds):

1. 5% NaOH Test: To a fresh sample (~25 mg), add 0.75 mL of 5% NaOH solution. Solubility

indicates an acidic functional group. Given its structure, 3-Bromo-2-hydroxypyridine is

expected to dissolve in a basic solution due to the deprotonation of the N-H group in the

pyridinone tautomer.

2. 5% NaHCO₃ Test: If soluble in NaOH, test a fresh sample in 0.75 mL of 5% NaHCO₃.

Solubility in this weaker base suggests a relatively strong acid.

3. 5% HCl Test: If insoluble in NaOH, test a fresh sample in 0.75 mL of 5% HCl. Solubility

indicates a basic functional group, such as an amine. 3-Bromo-2-hydroxypyridine is

expected to be soluble due to the protonation of the pyridine ring nitrogen.
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Caption: Workflow for determining the solubility class of an organic compound.

Experimental Protocol: pKa Determination by
Potentiometric Titration
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The acid dissociation constant (pKa) is a critical parameter in drug development, influencing a

molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Potentiometric titration is a highly precise technique for its determination.[6]

Objective: To determine the pKa value(s) of 3-Bromo-2-hydroxypyridine.

Causality: This method works by monitoring the change in pH of a solution of the analyte as a

titrant (a strong acid or base) is added. The pKa corresponds to the pH at the half-equivalence

point, where the concentrations of the protonated and deprotonated species are equal.[7][8]

Materials:

Calibrated pH meter and electrode

Magnetic stirrer and stir bar

Burette

Reaction vessel (beaker)

3-Bromo-2-hydroxypyridine

Standardized 0.1 M NaOH and/or 0.1 M HCl solution

0.15 M KCl solution (to maintain constant ionic strength)

Nitrogen gas source

Procedure:

Preparation:

1. Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]

2. Prepare a solution of the compound (e.g., 1 mM) in a known volume of water or a suitable

co-solvent.[7]

3. Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[7]
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Titration:

1. Place the solution in the reaction vessel on the magnetic stirrer and immerse the pH

electrode.

2. Purge the solution with nitrogen to remove dissolved CO₂.[7]

3. Begin stirring and record the initial pH.

4. Add the titrant (0.1 M NaOH for an acidic proton or 0.1 M HCl for a basic site) in small,

precise increments.

5. Record the pH after each addition, allowing the reading to stabilize.

Data Analysis:

1. Plot the recorded pH values against the volume of titrant added. This will generate a

titration curve.

2. Identify the equivalence point, which is the point of steepest inflection on the curve.

3. Determine the volume of titrant at the half-equivalence point (half the volume required to

reach the equivalence point).

4. The pH at the half-equivalence point is equal to the pKa of the analyte.[7][8]

Part 2: Spectroscopic and Analytical
Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a

compound. For substituted pyridines, NMR spectroscopy is particularly powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 3-Bromo-2-hydroxypyridine would show distinct

signals for the three protons on the pyridine ring. Their chemical shifts (typically in the 7.0-9.0
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ppm range for pyridines) and coupling patterns (spin-spin splitting) would confirm their

relative positions.[9] The N-H proton of the pyridinone tautomer would likely appear as a

broad signal at a higher chemical shift.

¹³C NMR: The carbon NMR spectrum would show five distinct signals for the five carbon

atoms of the pyridine ring. The chemical shifts provide information about the electronic

environment of each carbon.[10][11]

Challenge & Solution - Signal Overlap: A common issue with substituted pyridines is the

overlapping of signals in the aromatic region of the ¹H NMR spectrum.[9] Expert Solution: To

resolve this, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping

to trace the connectivity around the ring.[9]

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon

atom it is directly attached to.[9]

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons that are two or three bonds away, which is crucial for assigning quaternary (non-

protonated) carbons and confirming the overall structure.[9]

Experimental Protocol: General Workflow for NMR
Analysis
Objective: To obtain high-resolution 1D and 2D NMR spectra for structural elucidation.

Materials:

NMR spectrometer (e.g., 400 MHz)

NMR tubes

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Compound sample (5-10 mg)

Procedure:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.6 mL of a

suitable deuterated solvent in an NMR tube.[9]

Spectrometer Setup:

1. Insert the sample into the spectrometer.

2. Lock the spectrometer on the deuterium signal of the solvent.

3. "Shim" the magnetic field to achieve good homogeneity, which results in sharp, well-

resolved signals.[9]

1D ¹H Spectrum Acquisition:

1. Acquire a standard 1D proton spectrum to assess resolution and signal-to-noise.

2D Spectra Acquisition (if needed):

1. Based on the 1D spectrum, set up and run 2D experiments like COSY, HSQC, and HMBC

using standard pulse programs.

2. Typical HMBC parameters on a 400 MHz spectrometer might include a ¹³C spectral width

of 0-160 ppm, 256-512 increments in the indirect dimension, and 8 or more scans per

increment, depending on concentration.[9]

Data Processing and Interpretation:

1. Process the acquired data (Fourier transform, phase correction, baseline correction).

2. Integrate the ¹H signals and analyze the chemical shifts and coupling constants.

3. Analyze the cross-peaks in the 2D spectra to build a complete map of the molecular

structure.
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Caption: A typical workflow for NMR-based structure elucidation.
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Part 3: Chemical Reactivity and Synthetic Utility
The reactivity of 3-Bromo-2-hydroxypyridine is dictated by its three key features: the electron-

deficient pyridine ring, the nucleophilic/acidic pyridinone moiety, and the reactive C-Br bond.

This combination makes it a valuable intermediate in organic synthesis. It can undergo

reactions such as N-alkylation, O-alkylation, and various cross-coupling reactions at the

bromine-substituted position, allowing for the construction of more complex molecules. Its use

in the synthesis of antibacterial and antiviral drugs has been noted, highlighting its importance

in medicinal chemistry research.[3]

Part 4: Safety and Handling
As with any chemical reagent, proper handling of 3-Bromo-2-hydroxypyridine is essential for

laboratory safety.

GHS Hazard Classification
Based on available safety data, the compound is classified with the following hazards:

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

Skin Irritation (Category 2): Causes skin irritation.[1]

Serious Eye Damage (Category 1): Causes serious eye damage.[1]

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory

irritation.[1]

Signal Word: Danger

Recommended Handling Procedures
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

[12]

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face

shield, and a lab coat.[12] A dust mask (e.g., N95) is recommended when handling the

powder.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands

thoroughly after handling.[13]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Recommended storage temperature is 2-8°C.[13] Keep away from strong oxidizing agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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